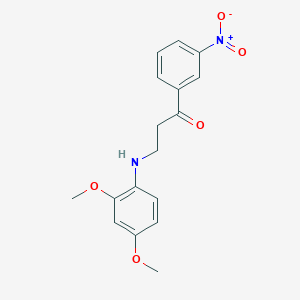
3-(2,4-Dimethoxyanilino)-1-(3-nitrophenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethoxyanilino)-1-(3-nitrophenyl)-1-propanone (also known as 2,4-DNP-1-PP) is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless solid that is soluble in organic solvents and can be synthesized from readily available starting materials. It has a range of properties that make it an attractive molecule for use in various scientific and industrial applications, such as its ability to form dimers and its low toxicity.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Studies on compounds with similar structural features to "3-(2,4-Dimethoxyanilino)-1-(3-nitrophenyl)-1-propanone" often focus on their synthesis, structural analysis, and the physical properties that may contribute to various applications in materials science and chemical engineering. For instance, research on nitration of lignin model compounds and derivatives of propanol showcases methods for introducing functional groups that could affect the reactivity and utility of similar compounds in polymer and material sciences (Sergeeva, Shorygina, & Lopatin, 1964). Additionally, studies on asymmetric synthesis using microbial reductases highlight the potential for producing chiral intermediates for pharmaceutical applications, suggesting that "3-(2,4-Dimethoxyanilino)-1-(3-nitrophenyl)-1-propanone" could be explored in similar contexts (Choi et al., 2010).
Molecular Interactions and Material Properties
Research into the electrochemical behavior and molecular interactions of similar compounds indicates potential applications in electronic materials and sensors. For example, the study of unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridine in protic mediums provides insights into electrochemical properties that could be relevant for the development of electrochromic materials or molecular electronics (David, Hurvois, Tallec, & Toupet, 1995).
Photophysical Properties and Applications
The photophysical properties of compounds with nitrophenyl groups and their derivatives have been studied for applications in optical storage and non-linear optics. The cooperative motion of polar side groups in amorphous polymers, for instance, highlights the potential of using such compounds in reversible optical storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996). This suggests that "3-(2,4-Dimethoxyanilino)-1-(3-nitrophenyl)-1-propanone" could also be researched for its photophysical properties and potential applications in photonic and optical materials.
Propriétés
IUPAC Name |
3-(2,4-dimethoxyanilino)-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-23-14-6-7-15(17(11-14)24-2)18-9-8-16(20)12-4-3-5-13(10-12)19(21)22/h3-7,10-11,18H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVLGVKJLBZPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxyanilino)-1-(3-nitrophenyl)-1-propanone | |
CAS RN |
477319-06-5 |
Source


|
| Record name | 3-(2,4-DIMETHOXYANILINO)-1-(3-NITROPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

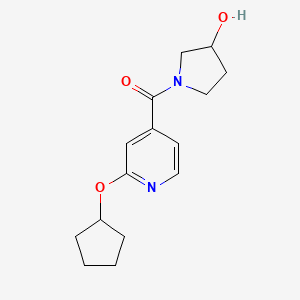
![Methyl 4-(7-ethyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2674779.png)

![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfinyl]acrylamide](/img/structure/B2674781.png)
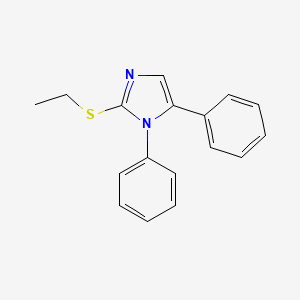
![2-(2-chlorobenzyl)-5-(3-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2674785.png)
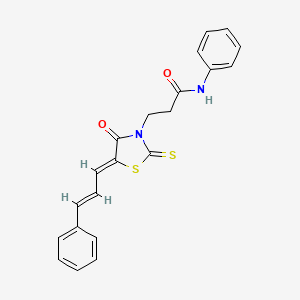
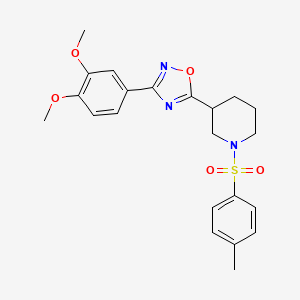
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2674792.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2674793.png)
![1-[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2674794.png)

![2-fluoro-N-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2674798.png)
![(E)-N-[(4-bromo-2-fluorophenyl)methyl]-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2674799.png)